molecular formula C9H15NO B11920272 Aziridin-1-yl(cyclohexyl)methanone CAS No. 98223-95-1

Aziridin-1-yl(cyclohexyl)methanone

Cat. No.: B11920272
CAS No.: 98223-95-1
M. Wt: 153.22 g/mol
InChI Key: ZCZHNDFVODJBBB-UHFFFAOYSA-N
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Description

Aziridin-1-yl(cyclohexyl)methanone is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles These compounds are known for their significant ring strain, making them highly reactive and versatile intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aziridin-1-yl(cyclohexyl)methanone typically involves the reaction of cyclohexyl isocyanate with aziridine. This reaction can be carried out under mild conditions, often at room temperature, using a suitable solvent such as dichloromethane. The reaction proceeds via the nucleophilic attack of the aziridine nitrogen on the carbonyl carbon of the isocyanate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Aziridin-1-yl(cyclohexyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aziridines.

Scientific Research Applications

Role in Drug Development

Aziridin-1-yl(cyclohexyl)methanone can serve as a versatile intermediate in the synthesis of bioactive compounds. Its structural features allow for modifications that can lead to the development of novel pharmaceuticals. For instance, aziridines are known for their ability to participate in ring-opening reactions, which can be harnessed to create complex molecules with therapeutic properties.

Case Study: Synthesis of Therapeutic Agents

Research has demonstrated that aziridine derivatives can be transformed into various therapeutic agents through strategic modifications. For example, aziridine frameworks have been utilized in the synthesis of approved drugs and potential medications, particularly in the context of enantioselective synthesis where chirality plays a crucial role . The ability to introduce functional groups selectively makes this compound a valuable scaffold for drug discovery.

Asymmetric Synthesis

The compound is also significant in asymmetric synthesis, where it can act as a chiral auxiliary or a building block for creating enantiomerically pure compounds. The use of biocatalysts, such as specific strains of bacteria, has been explored to achieve high enantioselectivity when converting ketones like cyclohexyl(phenyl)methanone into their corresponding alcohols . This process exemplifies how this compound can facilitate the production of compounds with desired stereochemistry.

Table: Comparison of Biocatalysts for Asymmetric Reduction

BiocatalystSubstrateProductEnantiomeric Excess (%)
Lactobacillus paracasei BD101Cyclohexyl(phenyl)methanone(S)-Cyclohexyl(phenyl)methanol>99
Novozym 435Various aziridine derivativesChiral building blocksUp to 50

Therapeutic Potential

Emerging studies suggest that this compound and its derivatives may exhibit therapeutic effects beyond their synthetic utility. For instance, research into cannabinoid receptor interactions indicates that compounds with similar scaffolds could serve as inverse agonists for cannabinoid receptors, potentially leading to new treatments for obesity and related metabolic disorders .

Insights from Recent Research

The exploration of aziridine-based compounds in pharmacology has led to promising findings regarding their selectivity and efficacy at cannabinoid receptors. The structural diversity offered by this compound allows for the optimization of molecular properties, which is critical in minimizing side effects while maximizing therapeutic benefits .

Mechanism of Action

The mechanism of action of aziridin-1-yl(cyclohexyl)methanone involves its high reactivity due to the ring strain of the aziridine moiety. This strain facilitates nucleophilic attack, leading to the formation of covalent bonds with various biological targets. In medicinal applications, the compound can interact with DNA, proteins, and other biomolecules, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Aziridine: A simpler aziridine compound with similar reactivity but lacking the cyclohexyl group.

    Azetidine: A four-membered nitrogen-containing ring with different reactivity and applications.

    Cyclohexylamine: A compound with a cyclohexyl group but lacking the aziridine ring.

Uniqueness

Aziridin-1-yl(cyclohexyl)methanone is unique due to the combination of the aziridine ring and the cyclohexyl group. This combination imparts distinct reactivity and properties, making it valuable in various applications, particularly in medicinal chemistry and materials science.

Biological Activity

Aziridin-1-yl(cyclohexyl)methanone is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Structural Characteristics

This compound consists of:

  • Aziridine ring : A three-membered nitrogen-containing ring known for its reactivity.
  • Cyclohexyl group : Provides hydrophobic characteristics.
  • Methanone (ketone) functionality : Introduces polarity, influencing biological interactions.

This combination enhances its reactivity and biological activity compared to other similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study involving various aziridine derivatives, it was found that compounds with aziridine rings displayed moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. Notably, some derivatives demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 16–32 µg/mL against clinical isolates of Staphylococcus aureus, outperforming common antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Activity of Aziridine Derivatives

CompoundMIC (µg/mL)Target Bacteria
This compound16–32Staphylococcus aureus (MRSA)
Compound 3f8–16Various clinical isolates
Compound 3a, 3b, 3c16–32Staphylococcus aureus

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. For instance, aziridine phosphine oxides derived from similar structures exhibited IC50 values comparable to cisplatin in HeLa cancer cell lines. The mechanism of action involves inducing apoptosis and disrupting the cell cycle, particularly causing S-phase arrest .

Table 2: Cytotoxicity Data of Aziridine Derivatives

CompoundIC50 (µM)Cell LineMechanism of Action
Compound 56.4HeLaCell cycle arrest in S phase
Compound 77.1HeLaInduction of apoptosis
This compoundTBDTBDTBD

Synthesis Methods

Various synthetic routes have been developed for this compound. These methods often involve the use of aziridination reactions with different nitrogen sources and alkene substrates. The stability and reactivity of the resulting aziridines can significantly influence their biological activity .

Synthetic Pathways

  • Aziridination via Iodine Mediated Reactions : Utilizing hypervalent iodine reagents to facilitate the formation of aziridines from alkenes.
  • Cyclization Reactions : Employing various catalysts to promote the cyclization of amino alcohols into aziridines.

Case Studies

Several case studies highlight the effectiveness of this compound in biological applications:

  • Antibacterial Efficacy : A study demonstrated that derivatives with the aziridine structure showed enhanced activity against resistant strains of bacteria, indicating potential for therapeutic use in antibiotic-resistant infections .
  • Cancer Treatment Trials : Clinical trials involving aziridine derivatives have shown promising results in reducing tumor sizes in preclinical models, suggesting that further investigation into their mechanisms could lead to new cancer therapies .

Properties

CAS No.

98223-95-1

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

aziridin-1-yl(cyclohexyl)methanone

InChI

InChI=1S/C9H15NO/c11-9(10-6-7-10)8-4-2-1-3-5-8/h8H,1-7H2

InChI Key

ZCZHNDFVODJBBB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)N2CC2

Origin of Product

United States

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